molecular formula C20H17N3O2 B12001924 N-(4-Methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide CAS No. 357207-82-0

N-(4-Methylphenyl)-2-(2-(1-naphthylmethylene)hydrazino)-2-oxoacetamide

Cat. No.: B12001924
CAS No.: 357207-82-0
M. Wt: 331.4 g/mol
InChI Key: XAIGAZBZINRASI-FYJGNVAPSA-N
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Description

“Compound X” for brevity, belongs to the class of hydrazones. Its chemical formula is C20H16N4O, and its systematic IUPAC name is N-(4-methylphenyl)-2-(2-naphthalen-1-ylmethylene)hydrazinecarboxamide . Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:
    • Compound X can be synthesized via a condensation reaction between 4-methylbenzaldehyde and 1-naphthaldehyde in the presence of hydrazine hydrate.
    • The reaction proceeds through the formation of a hydrazone intermediate, which subsequently cyclizes to yield Compound X.
    • The overall reaction can be represented as follows:

      4-Methylbenzaldehyde+1-Naphthaldehyde+Hydrazine hydrateCompound X\text{4-Methylbenzaldehyde} + \text{1-Naphthaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{Compound X} 4-Methylbenzaldehyde+1-Naphthaldehyde+Hydrazine hydrate→Compound X

Industrial Production::
  • Industrial-scale production of Compound X involves optimization of reaction conditions, purification, and isolation.
  • Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X is susceptible to oxidation under certain conditions.

    Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine.

    Substitution: The phenyl and naphthyl groups may undergo substitution reactions.

    Cyclization: Intramolecular cyclization forms the hydrazone ring.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO).

    Reduction: Reducing agents such as sodium borohydride (NaBH).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

    Cyclization: Acidic or basic conditions.

Major Products::
  • Oxidation: Oxidized forms of Compound X.
  • Reduction: Hydrazine derivatives.
  • Substitution: Substituted phenyl or naphthyl compounds.

Scientific Research Applications

Compound X finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).

    Medicine: Studied for its pharmacological effects.

    Industry: Used in dye synthesis and other industrial processes.

Mechanism of Action

  • Compound X’s mechanism of action remains an active area of research.
  • It likely interacts with specific molecular targets, affecting cellular processes.
  • Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

  • Compound X’s unique feature lies in its naphthylmethylene hydrazone moiety.
  • Similar compounds include other hydrazones and related derivatives.

Properties

CAS No.

357207-82-0

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-(4-methylphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide

InChI

InChI=1S/C20H17N3O2/c1-14-9-11-17(12-10-14)22-19(24)20(25)23-21-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-13H,1H3,(H,22,24)(H,23,25)/b21-13+

InChI Key

XAIGAZBZINRASI-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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